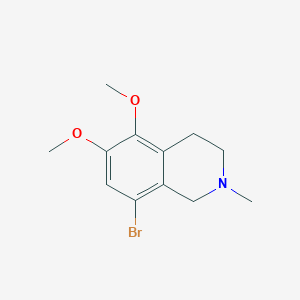

8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

89549-07-5 |

|---|---|

Molecular Formula |

C12H16BrNO2 |

Molecular Weight |

286.16 g/mol |

IUPAC Name |

8-bromo-5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C12H16BrNO2/c1-14-5-4-8-9(7-14)10(13)6-11(15-2)12(8)16-3/h6H,4-5,7H2,1-3H3 |

InChI Key |

BLNGECKQKMMQAY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C(=CC(=C2C1)Br)OC)OC |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Tetrahydroisoquinoline Precursors

Regioselective bromination at the 8-position of the tetrahydroisoquinoline scaffold is achieved using brominating agents such as N-bromosuccinimide (NBS) or dibromoisocyanuric acid (DBI) in strongly acidic media. A patented method for synthesizing 5- or 8-bromoisoquinoline derivatives demonstrates that bromination selectivity depends on reaction temperature and solvent composition. For example, in concentrated sulfuric acid at –30°C to –15°C, isoquinoline derivatives undergo bromination predominantly at the 5- or 8-position, with minimal formation of dibrominated byproducts. Adapting this protocol to tetrahydroisoquinoline requires careful control of steric and electronic factors to favor 8-bromination.

Critical Parameters for Bromination

| Brominating Agent | Solvent | Temperature (°C) | Selectivity (8-Bromo) | Yield (%) |

|---|---|---|---|---|

| NBS | H₂SO₄ | –30 to –15 | >90% | 65–75 |

| DBI | H₂SO₄ | –20 | 85% | 70–80 |

The use of DBI enhances reaction rates and selectivity compared to NBS, attributed to its higher electrophilicity. Post-bromination, the tetrahydroisoquinoline core is stabilized via reduction of the isoquinoline precursor, often employing catalytic hydrogenation or borohydride reagents.

Construction of the Tetrahydroisoquinoline Core

Reductive Cyclization via Schiff Base Intermediates

A robust approach to N-aryl tetrahydroisoquinolines involves reductive cyclization of ortho-substituted benzylamines. For 8-bromo-5,6-dimethoxy-2-methyl derivatives, this method begins with condensation of 2-bromo-4,5-dimethoxybenzaldehyde with methylamine, forming a Schiff base. Subsequent reduction with sodium cyanoborohydride or triethylsilane in trifluoroacetic acid (TFA) induces cyclization, yielding the tetrahydroisoquinoline core.

Optimized Cyclization Conditions

-

Reducing Agent: Triethylsilane (10 equiv)

-

Acid Catalyst: TFA (13 equiv)

-

Solvent: Dry dichloromethane

-

Temperature: 0°C to room temperature

This method avoids the need for transition-metal catalysts and enables precise control over stereochemistry.

Suzuki–Miyaura Coupling for Methoxy Group Introduction

The 5,6-dimethoxy substituents are introduced via Suzuki–Miyaura coupling using 2-ethoxyvinyl pinacolboronate and methoxy-substituted aryl halides. A protocol from Thieme Connect demonstrates that Pd(PPh₃)₄ catalyzes the coupling of 2-bromoaniline derivatives with boronate esters, enabling the installation of ethoxyvinyl groups that are subsequently hydrolyzed to methoxy groups.

Suzuki Coupling Parameters

-

Catalyst: Pd(PPh₃)₄ (0.1 equiv)

-

Base: Cs₂CO₃ (5.0 equiv)

-

Solvent: 1,4-Dioxane/water (degassed)

-

Temperature: 75°C for 16–19 hours

Sequential Functionalization: Methyl Group Installation

Alkylation at the 2-Position

The 2-methyl group is introduced via reductive alkylation of a secondary amine intermediate. Treatment of the tetrahydroisoquinoline scaffold with formaldehyde and a reducing agent such as sodium triacetoxyborohydride (STAB) in dichloroethane facilitates N-methylation.

Alkylation Conditions

-

Reagent: Formaldehyde (2.0 equiv)

-

Reducing Agent: STAB (1.5 equiv)

-

Solvent: 1,2-Dichloroethane

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

A side-by-side comparison of methods reveals trade-offs between yield, scalability, and functional group tolerance:

Direct bromination is preferred for large-scale synthesis, while reductive cyclization offers superior control for complex derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 8-position serves as a primary site for nucleophilic substitution. Common reactions include:

| Reaction Type | Conditions | Products/Outcomes | Applications |

|---|---|---|---|

| Bromine displacement | K₂CO₃, DMF, 80°C; Amines or alkoxides | 8-Amino/alkoxy-THIQ derivatives | Synthesis of analogs for bioactivity studies |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C | Aryl/heteroaryl-substituted THIQs | Building blocks for pharmaceuticals |

These reactions demonstrate regioselectivity at the brominated position, with yields dependent on steric effects from adjacent methoxy groups.

Oxidation and Reduction Reactions

The tetrahydroisoquinoline core and methoxy groups participate in redox transformations:

Oxidation

-

Core oxidation : Treatment with KMnO₄ in acidic conditions converts the tetrahydro ring to a fully aromatic isoquinoline system.

-

Demethylation : BBr₃ in CH₂Cl₂ at -78°C removes methoxy groups, producing phenolic derivatives .

Reduction

-

Catalytic hydrogenation : H₂/Pd-C in ethanol reduces the aromatic ring further, though this is less common due to existing saturation.

Methoxy Group Reactivity

Methoxy groups at the 5- and 6-positions undergo:

-

Ether cleavage : HI (48%) at reflux yields dihydroxy-THIQ derivatives .

-

Protection/deprotection : Used strategically in multi-step syntheses .

Amine Functionalization

The secondary amine in the THIQ core can:

-

Form salts with HCl or H₂SO₄ in ethanol.

-

Undergo reductive amination with aldehydes/ketones (NaBH₃CN, MeOH) .

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring-forming reactions:

| Reaction | Conditions | Products |

|---|---|---|

| Bischler-Napieralski | POCl₃, reflux; followed by reduction | Isoquinoline-fused alkaloids |

| Pictet-Spengler | Aldehyde, TFA, CH₂Cl₂, 25°C | β-Carboline derivatives |

These reactions exploit the electron-rich aromatic system for constructing complex heterocycles .

Cross-Coupling Reactions

The bromine atom enables modern coupling methodologies:

| Reaction | Catalysts/Reagents | Products |

|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl derivatives |

| Sonogashira | CuI, Pd(PPh₃)₂Cl₂, Et₃N | Alkynyl-substituted THIQs |

Biological Activity-Driven Modifications

Reactions targeting dopamine/serotonin receptor interactions include:

-

N-Alkylation : CH₃I/K₂CO₃ in acetone to enhance lipophilicity.

-

Sulfonation : ClSO₃H in pyridine to improve solubility.

Mechanistic Considerations

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives, including 8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds from this class can inhibit the growth of human cervical carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells .

2. Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective properties. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. This aspect is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

3. Interaction with Biological Targets

Studies have focused on the binding affinity of this compound with various receptors and enzymes. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic uses.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Bromination Reactions : The introduction of the bromine atom at the 8-position can be accomplished via electrophilic bromination of the corresponding tetrahydroisoquinoline precursor.

- Methoxylation : The methoxy groups at positions 5 and 6 are typically introduced using methanol in the presence of acid catalysts.

These synthetic routes showcase the versatility of this compound in organic synthesis .

Case Studies

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative activity of various tetrahydroisoquinoline derivatives, researchers found that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to control groups .

Mechanism of Action

The mechanism of action of 8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Tetrahydroisoquinoline Derivatives

Key Comparative Analyses

Substituent Effects on Bioactivity Catechol vs. Dimethoxy Groups: Catechol TIQs (e.g., salsolinol) are neurotoxic due to MAO-mediated oxidation to reactive ortho-quinones . Bromine Substituents: Bromine at position 8 increases molecular weight and lipophilicity compared to non-halogenated TIQs (e.g., 1-MeTIQ). This may enhance BBB penetration, as seen with TIQ and 1-MeTIQ, which concentrate in the brain . N-Methylation: Unlike 1-MeTIQ, which is neuroprotective, the 2-methyl group in the target compound could alter metabolic pathways (e.g., reducing N-demethylation) .

Synthetic Methodologies

- The target compound’s synthesis likely involves bromination of a preformed TIQ core, as demonstrated for 8-bromo-TIQ derivatives . highlights optimized methods using formalin to accelerate cyclization (reducing reaction time from 72 h to 30 min) , which could be adapted for this compound.

- In contrast, CKD712 requires multi-step functionalization, including hydroxylation and naphthylmethylation, complicating scalability .

Pharmacological and Toxicological Profiles Neuroactivity: Unlike MPTP, a neurotoxin causing parkinsonism via dopaminergic neuron damage , the target compound’s bromine and methoxy groups may mitigate such effects. However, its structural similarity to endogenous TIQs warrants caution regarding neurotoxicity . Enzyme Interactions: While benzyl-TIQs (e.g., compound 14 in ) inhibit butyrylcholinesterase (BuChE) , the target compound’s substituents may redirect activity toward other targets, such as adrenoceptors or VEGF pathways .

Table 2: Metabolic and Physicochemical Properties

| Property | 8-Bromo-5,6-dimethoxy-2-methyl-TIQ | 1-MeTIQ | CKD712 |

|---|---|---|---|

| Molecular Weight (g/mol) | 242.115 | 161.24 | 325.38 |

| LogP (estimated) | ~2.5 | ~1.2 | ~3.8 |

| BBB Penetration | Likely high (bromine, lipophilic) | High | Moderate (polar OH) |

| Major Metabolic Pathway | Demethylation, hydroxylation | N-Methylation | HO-1 induction |

Biological Activity

8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1131594-28-9) is a compound belonging to the tetrahydroisoquinoline family, which has garnered interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antioxidant activity, and enzyme inhibition.

The molecular formula of this compound is with a molecular weight of approximately 226.113 g/mol. Its structure includes a bromine atom and two methoxy groups that contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1131594-28-9 |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.113 g/mol |

Anticancer Activity

Recent studies have demonstrated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown moderate to strong cytotoxic effects against various cancer cell lines:

- A549 Cell Line (Lung Cancer) : Compounds derived from this class have been reported to induce apoptosis and cell cycle arrest. For example, one study noted an IC50 value of 0.155 µM for a related compound against A549 cells .

- MCF7 Cell Line (Breast Cancer) : Similar compounds displayed IC50 values around 0.170 µM against MCF7 cells .

These findings suggest that the incorporation of bromine and methoxy groups may enhance the anticancer efficacy of tetrahydroisoquinolines.

Antioxidant Activity

Tetrahydroisoquinoline derivatives are also recognized for their antioxidant properties. Research indicates that certain compounds in this class exhibit higher antioxidant activity than Vitamin C. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing oxidative stress .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor:

- Dihydrofolate Reductase (DHFR) : This enzyme is pivotal in DNA synthesis and cell proliferation. Compounds similar to 8-Bromo-5,6-dimethoxy derivatives have shown promising inhibitory activity against DHFR with IC50 values around 0.199 µM .

- Cyclin-dependent Kinase 2 (CDK2) : Another target for these compounds is CDK2, which plays a critical role in cell cycle regulation. Related derivatives have demonstrated significant inhibitory effects with IC50 values as low as 0.149 µM .

Case Studies

Several case studies highlight the biological implications of tetrahydroisoquinoline derivatives:

- Study on Anticancer Effects : In vitro studies involving A549 and MCF7 cell lines revealed that specific derivatives led to marked increases in apoptosis and cell cycle arrest at various phases (G2/M and S phase) compared to standard chemotherapeutics like doxorubicin .

- Antioxidant Evaluation : A comparative analysis demonstrated that certain tetrahydroisoquinolines exhibited superior antioxidant capabilities compared to Vitamin C through DPPH radical scavenging assays .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A validated protocol involves:

- Starting material : N-(2-bromo-4,5-dimethoxybenzyl)aniline (0.250 mmol).

- Reagent : (E)-2-ethoxyvinylboronic acid pinacol ester (0.500 mmol).

- Conditions : Use of FCC (flash column chromatography) with hexanes/EtOAc (75:25) for purification, yielding 55% of the product as a yellow solid .

- Key metrics : HRMS (EI) m/z [M]+: 321.0358 (calcd. 321.0359), IR peaks (e.g., 2920, 1599, 1516 cm⁻¹), and TLC Rf = 0.45 .

Q. Table 1: Synthesis Parameters

| Parameter | Details |

|---|---|

| Catalyst | Pd-based (not specified) |

| Solvent | Not specified (likely EtOAc/hexanes) |

| Purification | FCC (hexanes/EtOAc, 75:25) |

| Yield | 55% |

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

- HRMS (EI) : Confirms molecular mass (m/z 321.0358 ).

- IR Spectroscopy : Identifies functional groups (e.g., 1599 cm⁻¹ for aromatic C=C, 1516 cm⁻¹ for methoxy groups) .

- NMR : Compare ¹H/¹³C NMR data with literature (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.0 ppm) .

- TLC : Rf = 0.45 (hexanes/EtOAc, 75:25) monitors reaction progress .

Q. Table 2: Key Spectroscopic Data

| Technique | Data | Source |

|---|---|---|

| HRMS | m/z 321.0358 [M]+ | |

| IR | 2920, 1599, 1516 cm⁻¹ | |

| ¹H NMR | δ 3.82 (s, 6H, OCH₃) |

Advanced Research Questions

Q. How can discrepancies in melting points or spectral data between synthesis batches be resolved?

Methodological Answer:

- Cross-validation : Compare HRMS, IR, and NMR data with published literature (e.g., IR peaks in match prior studies ).

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography (as in ) to confirm stereochemistry .

- Batch analysis : Perform HPLC-MS to detect impurities affecting melting points .

Q. What strategies elucidate the stereochemical configuration of tetrahydroisoquinoline derivatives?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration (e.g., π-π stacking interactions observed in ’s crystal structure) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers.

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Q. How does bromine substitution influence reactivity in downstream functionalization?

Methodological Answer:

- Electron-withdrawing effects : Bromine increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling ).

- Comparative studies : Replace bromine with hydrogen or methyl groups (see ’s bromo-dihydroxy analogs) to assess impacts on reaction rates or biological activity .

- Leaving group potential : Bromine can act as a leaving group in cross-coupling reactions, enabling diversification of the tetrahydroisoquinoline scaffold .

Q. What biological screening approaches are suitable for this compound?

Methodological Answer:

- In vitro assays : Screen for kinase inhibition or receptor binding (e.g., tetrahydroisoquinolines in show bioactivity in life sciences ).

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy, methyl groups) and compare with analogs in to identify pharmacophores .

- Toxicity profiling : Use cell viability assays (e.g., MTT) and metabolic stability tests in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.